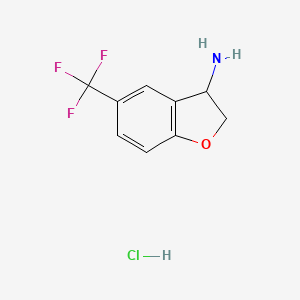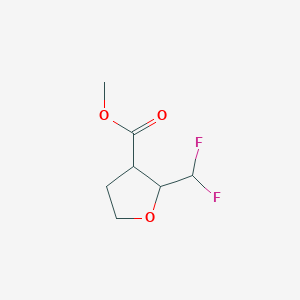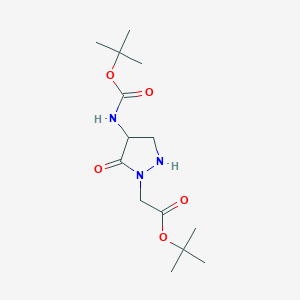
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with a methoxybenzyl group and a methylthiazolyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.
Thiazole Ring Formation: The next step is the synthesis of the 2-methylthiazol-4-yl group, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the methoxybenzyl intermediate with the thiazole derivative in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-((2-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid: can be compared with other benzoic acid derivatives and thiazole-containing compounds.
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and 3,5-dimethoxybenzoic acid share structural similarities but differ in their substituent groups.
Thiazole-Containing Compounds: Compounds like 2-methylthiazole and 4-phenylthiazole have similar thiazole rings but differ in their overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its dual substitution pattern on the benzoic acid core allows for diverse reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C19H17NO4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-[(2-methoxyphenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C19H17NO4S/c1-12-20-16(11-25-12)13-7-8-18(15(9-13)19(21)22)24-10-14-5-3-4-6-17(14)23-2/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChIキー |
PFSMUXSXOOWOTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)






![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)



![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)
![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)
